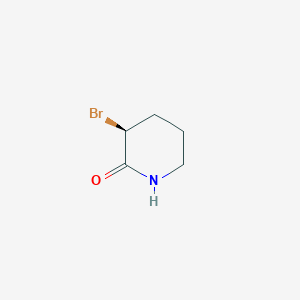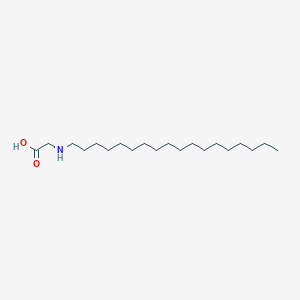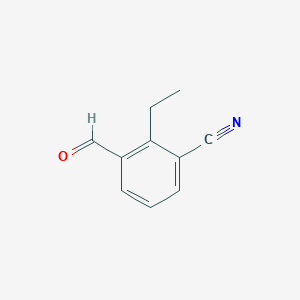
1-(3-Chloroisoquinolin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloroisoquinolin-1-yl)ethan-1-one is a chemical compound with the molecular formula C11H8ClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroisoquinolin-1-yl)ethan-1-one typically involves the chlorination of isoquinoline derivatives. One common method involves the reaction of isoquinoline with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 1-(3-Chloroisoquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of isoquinoline derivatives with reduced functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, solvents such as acetic acid, and room temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran, and low-temperature conditions.
Major Products Formed:
- Substitution reactions yield various isoquinoline derivatives with different functional groups.
- Oxidation reactions produce isoquinoline N-oxide derivatives.
- Reduction reactions result in isoquinoline derivatives with reduced functional groups.
科学研究应用
1-(3-Chloroisoquinolin-1-yl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Chloroisoquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
1-(3-Chloroisoquinolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Chloroquinolin-2-yl)ethan-1-one: Similar structure but with a quinoline core instead of isoquinoline.
1-(3-Chloroisoquinolin-6-yl)ethan-1-one: Similar structure but with the chlorine atom at a different position on the isoquinoline ring.
1-(Indolizin-3-yl)ethan-1-one: Contains an indolizine core, used as a selective CBP bromodomain inhibitor for prostate cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
1-(3-chloroisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)11-9-5-3-2-4-8(9)6-10(12)13-11/h2-6H,1H3 |
InChI 键 |
KNQAPHNRQMYQEY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


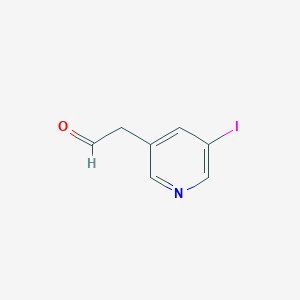
![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
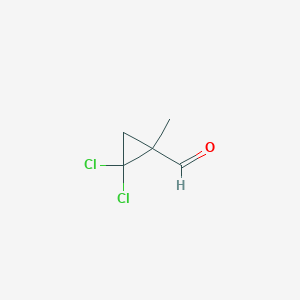
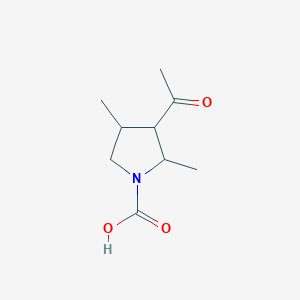
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
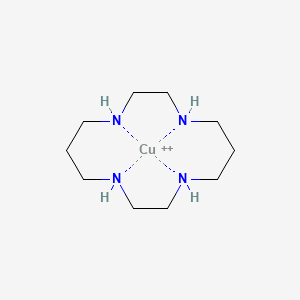
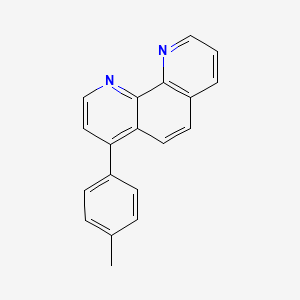
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)


